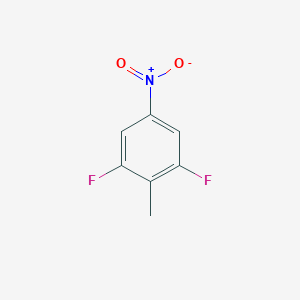

1,3-Difluoro-2-methyl-5-nitrobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Difluoro-2-methyl-5-nitrobenzene is an organic compound with the molecular formula C7H5F2NO2 . It is a solid substance that appears as white crystals or crystalline powder . The compound is not soluble in water but can dissolve in organic solvents such as ethanol and dimethylformamide .

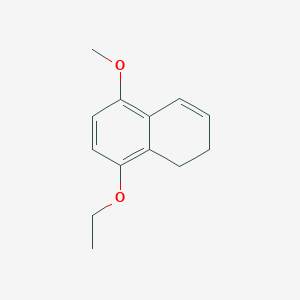

Molecular Structure Analysis

The molecular structure of 1,3-Difluoro-2-methyl-5-nitrobenzene consists of a benzene ring substituted with two fluorine atoms, one methyl group, and one nitro group . The InChI code for this compound is 1S/C7H5F2NO2/c1-4-6(8)2-5(10(11)12)3-7(4)9/h2-3H,1H3 .Physical And Chemical Properties Analysis

1,3-Difluoro-2-methyl-5-nitrobenzene has a molecular weight of 173.12 g/mol . It is a solid at room temperature . The compound has a density of 1.374 g/cm3 . It is not soluble in water but is soluble in organic solvents .Scientific Research Applications

Organic Synthesis

1,3-Difluoro-2-methyl-5-nitrobenzene: is a valuable intermediate in organic synthesis . Its unique structure, featuring both nitro and fluorine groups, makes it suitable for constructing complex molecules. It’s often used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. The presence of fluorine atoms can significantly alter the chemical and physical properties of the synthesized compounds, such as increased stability and lipophilicity.

Pharmaceutical Research

In pharmaceutical research, 1,3-Difluoro-2-methyl-5-nitrobenzene serves as a precursor for the synthesis of drug candidates . The nitro group can be transformed into amino derivatives, which are common functionalities in drug molecules. This compound’s derivatives may exhibit a range of biological activities and could be potential candidates for drug development.

Agrochemical Production

This compound is also utilized in the development of agrochemicals . Its derivatives can be used to create new pesticides and herbicides. The introduction of fluorine atoms in agrochemicals can lead to enhanced activity and selectivity, providing effective protection against pests and diseases while minimizing environmental impact.

Dyestuff and Pigment Industry

1,3-Difluoro-2-methyl-5-nitrobenzene: is involved in the production of dyes and pigments . The nitro group can undergo various reactions to form colored compounds, which are then used in dyeing textiles, leathers, and other materials. The fluorine atoms contribute to the lightfastness and thermal stability of the dyes.

Material Science

In material science, this compound finds applications in the synthesis of advanced materials . Its derivatives can be incorporated into polymers to improve their properties, such as flame retardancy, chemical resistance, and mechanical strength. Researchers are exploring its use in creating novel materials with specific functionalities for electronics, coatings, and other high-tech applications.

Analytical and Research Reagents

Lastly, 1,3-Difluoro-2-methyl-5-nitrobenzene is used as a reagent in various analytical and research applications . It can be a standard in spectroscopic analysis due to its distinct absorbance characteristics. Additionally, it’s used in academic and industrial research laboratories to study chemical reactions and mechanisms involving nitroaromatic compounds.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

1,3-difluoro-2-methyl-5-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c1-4-6(8)2-5(10(11)12)3-7(4)9/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRGQSKODTJDDHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378932 |

Source

|

| Record name | 1,3-difluoro-2-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Difluoro-2-methyl-5-nitrobenzene | |

CAS RN |

170572-48-2 |

Source

|

| Record name | 1,3-difluoro-2-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B174673.png)